molecular formula C23H25ClN2O3 B256532 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B256532
M. Wt: 412.9 g/mol
InChI Key: BWFBYOSUPBPHBK-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CEP-1347 and has been extensively studied for its pharmacological properties and potential therapeutic uses.

Mechanism of Action

The mechanism of action of CEP-1347 is not fully understood, but it is believed to act by inhibiting the activity of c-Jun N-terminal kinase (JNK). JNK is a protein kinase that is involved in various cellular processes, including apoptosis, inflammation, and stress response. Inhibition of JNK activity by CEP-1347 has been shown to have neuroprotective effects and may also have anti-cancer properties.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of JNK and reduce the production of pro-inflammatory cytokines. CEP-1347 has also been shown to increase the expression of anti-apoptotic proteins and reduce the production of reactive oxygen species. These effects contribute to the neuroprotective properties of CEP-1347.

Advantages and Limitations for Lab Experiments

CEP-1347 has several advantages for use in lab experiments. It is a potent inhibitor of JNK and has been extensively studied for its pharmacological properties. However, there are also limitations to its use. CEP-1347 is a complex molecule that requires a complex synthesis method, which may limit its availability for use in lab experiments.

Future Directions

There are several future directions for the study of CEP-1347. One area of research is the development of more efficient synthesis methods for CEP-1347. Another area of research is the study of its potential therapeutic uses in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. Additionally, the mechanism of action of CEP-1347 is not fully understood, and further research is needed to elucidate its mode of action.

Synthesis Methods

The synthesis of CEP-1347 is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzaldehyde with dimethylamine to form 4-chlorobenzaldehyde dimethyl acetal. This intermediate is then reacted with 2,5-dimethylphenyl isocyanate to form the corresponding urea derivative. The final step involves the cyclization of the urea derivative to form CEP-1347.

Scientific Research Applications

CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have neuroprotective properties and has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and Huntington's disease. CEP-1347 has also been studied for its potential use in the treatment of cancer and has been found to have anti-cancer properties.

properties

Product Name

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C23H25ClN2O3

Molecular Weight

412.9 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C23H25ClN2O3/c1-14-5-6-15(2)18(13-14)21(27)19-20(16-7-9-17(24)10-8-16)26(12-11-25(3)4)23(29)22(19)28/h5-10,13,20,27H,11-12H2,1-4H3/b21-19+

InChI Key

BWFBYOSUPBPHBK-XUTLUUPISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O

SMILES

CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.